molecular formula C11H15FN2 B2811646 2-Fluoro-4-piperidin-1-ylaniline CAS No. 1192720-12-9

2-Fluoro-4-piperidin-1-ylaniline

Cat. No.: B2811646
CAS No.: 1192720-12-9
M. Wt: 194.253
InChI Key: PGQHNWDCMNKBCH-UHFFFAOYSA-N
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Description

2-Fluoro-4-piperidin-1-ylaniline is a fluorinated aromatic amine that features a piperidine ring attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-piperidin-1-ylaniline typically involves the following steps:

  • Nitration: Aniline is nitrated to produce 4-nitroaniline.

  • Reduction: The nitro group in 4-nitroaniline is reduced to an amine group, yielding 4-aminobenzene.

  • Fluorination: The 4-aminobenzene undergoes fluorination to introduce the fluorine atom at the 2-position, resulting in 2-fluoro-4-aminobenzene.

  • Piperidine Attachment: The fluorinated aniline is then reacted with piperidine to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-piperidin-1-ylaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The compound can be reduced to form different amines or amides.

  • Substitution: The fluorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized forms.

  • Reduction Products: Different amines, amides, and other reduced derivatives.

  • Substitution Products: A variety of functionalized derivatives based on the substituent used.

Scientific Research Applications

2-Fluoro-4-piperidin-1-ylaniline has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

2-Fluoro-4-piperidin-1-ylaniline is similar to other fluorinated anilines and piperidine derivatives. its unique combination of fluorine and piperidine groups sets it apart. Some similar compounds include:

  • 4-Fluoroaniline: Lacks the piperidine group.

  • 2-Fluoro-4-methylaniline: Contains a methyl group instead of piperidine.

  • 4-Piperidin-1-ylaniline: Lacks the fluorine atom.

Properties

IUPAC Name

2-fluoro-4-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQHNWDCMNKBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192720-12-9
Record name 2-fluoro-4-(piperidin-1-yl)aniline
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